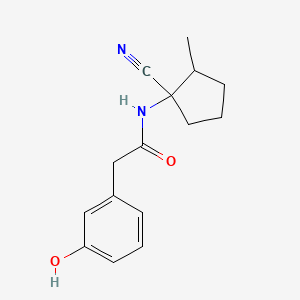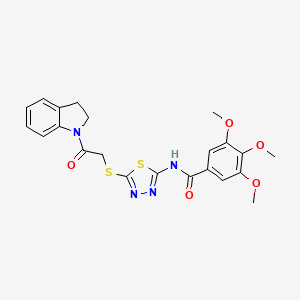
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups including an indolin-2-one, a thiadiazole, and three methoxy groups attached to a benzamide . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound is not available, related compounds such as indolin-2-ones can be synthesized through various methods, including nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, MS, and single crystal X-ray diffraction . These techniques would provide information about the compound’s atomic connectivity, stereochemistry, and conformation.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the indolin-2-one moiety could undergo various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall molecular structure.Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Anti-tubercular Activities
Research has highlighted the synthesis and evaluation of related compounds for their potential antibacterial, antifungal, and anti-tubercular properties. For instance, tetrahydropyrimidine–isatin hybrids, including structures similar to the specified compound, were synthesized and screened for their antimicrobial activities, showcasing their potential as lead compounds for developing new antimicrobial agents (Akhaja & Raval, 2012).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds have been studied. These compounds, including variations similar to the specified chemical, were evaluated for their biological activities, including DNA protective abilities against oxidative stress and strong antimicrobial activity against certain pathogens. This research suggests the therapeutic potential of these compounds in addressing cancer and microbial infections (Gür et al., 2020).
Tubulin Polymerization Inhibition
Some studies have focused on the synthesis of imidazo[2,1‐b][1,3,4]thiadiazole‐linked oxindoles, revealing their potent anti‐proliferative activity across various human cancer cell lines by inhibiting tubulin polymerization. These findings indicate the potential application of such compounds in cancer therapy, particularly in targeting the mitotic process of cancer cells to inhibit their proliferation (Kamal et al., 2014).
Novel Antibacterial Agents
Another area of application is the development of novel antibacterial agents. For example, novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and demonstrated significant in-vitro antibacterial activity against various microorganisms, highlighting their potential as new antibacterial agents (Borad et al., 2015).
Anticancer Activity
The synthesis and evaluation of 5-(3-indolyl)-1,3,4-thiadiazoles have also been reported, with certain derivatives showing significant cytotoxicity against multiple human cancer cell lines. This research underscores the potential use of these compounds in the development of new anticancer therapies (Kumar et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-29-16-10-14(11-17(30-2)19(16)31-3)20(28)23-21-24-25-22(33-21)32-12-18(27)26-9-8-13-6-4-5-7-15(13)26/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBHLAUPSMCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


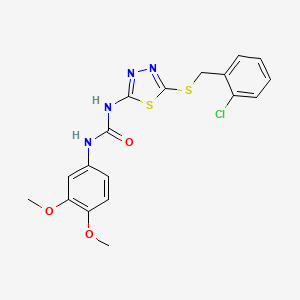
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)
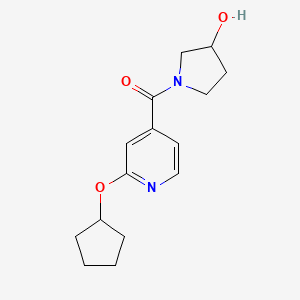
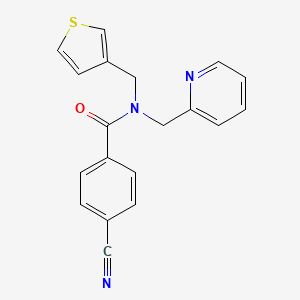
![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide](/img/structure/B2674781.png)
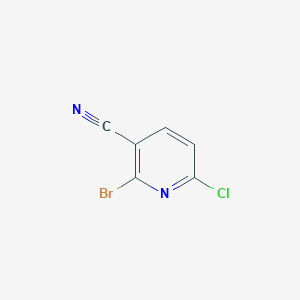
![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)
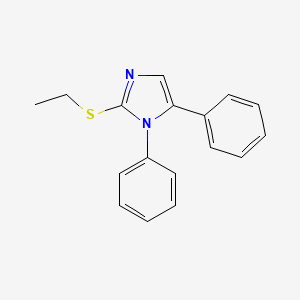
![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)
